molecular formula C23H19N3O5S B2689417 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide CAS No. 459413-92-4

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

Cat. No.: B2689417
CAS No.: 459413-92-4
M. Wt: 449.48
InChI Key: UJZZLAACWUZYEZ-UHFFFAOYSA-N
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Description

Introduction and Historical Context

Evolution of Sulfonamide Research

Sulfonamides occupy a seminal position in medicinal chemistry as the first broadly effective systemic antibacterial agents. The discovery of Prontosil in 1932 by Gerhard Domagk marked a paradigm shift, demonstrating that synthetic dyes could be repurposed as antimicrobial therapeutics. Prontosil’s active metabolite, sulfanilamide , inhibited bacterial folate synthesis by competitively binding to dihydropteroate synthase (DHPS), a key enzyme in the production of tetrahydrofolate. This bacteriostatic mechanism, which exploits differences in folate acquisition between prokaryotes and humans, underpinned the clinical success of early sulfonamides.

The subsequent "sulfa craze" of the 1930s–1940s led to widespread use but also highlighted the need for regulatory oversight, culminating in the 1938 U.S. Federal Food, Drug, and Cosmetic Act. Modern sulfonamide derivatives have expanded beyond antibacterials to include diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and anti-inflammatory agents (e.g., sulfasalazine). Their structural plasticity—enabling modifications to the sulfonamide core—has sustained relevance in drug discovery, particularly in targeting carbonic anhydrases and tyrosine kinases.

Table 1: Milestones in Sulfonamide Development
Year Discovery/Innovation Therapeutic Impact
1932 Prontosil (first sulfonamide antibiotic) Treatment of streptococcal infections
1938 Sulfapyridine (anti-inflammatory) Management of rheumatoid arthritis
1950 Acetazolamide (carbonic anhydrase inhibitor) Glaucoma and epilepsy therapy
1962 Trimethoprim-sulfamethoxazole combination Synergistic antimicrobial activity
2024 Sulfonamide-based JAK/STAT inhibitors Immunomodulation in autoimmune diseases

Isoxazole-Containing Compounds in Medicinal Chemistry

Isoxazole, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in drug design. Its hydrogen-bond acceptor sites and π-electron-rich aromatic system enable interactions with diverse biological targets, including kinases, heat shock proteins (HSP90), and histone deacetylases (HDACs). Notable isoxazole-containing drugs include:

  • Sulfamethoxazole : A sulfonamide-antibiotic hybrid targeting DHPS.
  • Parecoxib : A COX-2 inhibitor for postoperative pain.
  • Leflunomide : An immunosuppressant for rheumatoid arthritis.

Recent advances in isoxazole synthesis, such as metal-free cycloadditions and regioselective functionalization, have expanded access to derivatives with enhanced pharmacokinetic profiles. For example, 3,5-diaryl isoxazoles exhibit nanomolar potency against prostate cancer cells by modulating HSP90 and BET bromodomains.

Emergence of Hybrid Sulfonamide-Isoxazole Structures

The integration of sulfonamide and isoxazole pharmacophores into single molecules represents a deliberate strategy to synergize their mechanistic strengths. N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide exemplifies this approach:

  • Sulfonamide moiety : Positions the molecule to inhibit folate biosynthesis or carbonic anhydrases, depending on substitution patterns.
  • Isoxazole ring : Enhances target engagement through hydrogen bonding and π-stacking, as seen in HSP90 inhibitors like NVP-AUY922.
  • Phenoxybenzamide backbone : Introduces rigidity and lipophilicity, potentially improving blood-brain barrier penetration.

Such hybrids aim to overcome resistance mechanisms (e.g., DHPS mutations) while broadening therapeutic indices.

Positioning within Contemporary Drug Research

In the era of precision medicine, hybrid molecules like This compound align with two key trends:

  • Multi-target therapies : Combining sulfonamide’s enzymatic inhibition with isoxazole’s protein-binding versatility addresses polypharmacological targets, such as kinase-signaling networks in cancer.
  • Antimicrobial stewardship : Hybrid architectures may circumvent resistance by dual targeting (e.g., folate synthesis and DNA gyrase).

Recent FDA approvals of sulfonamide-containing antivirals (e.g., hepatitis C NS5A inhibitors) underscore the scaffold’s adaptability.

Research Significance and Academic Interest

This compound’s design bridges historical insights with modern synthetic methodologies. Academic interest centers on:

  • Mechanistic elucidation : Determining whether the hybrid acts via synergistic or novel pathways.
  • Synthetic accessibility : Optimizing routes to scale production while minimizing toxic byproducts.
  • Therapeutic potential : Preliminary studies suggest applicability in oncology and infectious diseases, though target validation remains ongoing.

The structural duality of sulfonamide-isoxazole hybrids positions them as versatile candidates for high-throughput screening campaigns and fragment-based drug discovery.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-16-15-22(25-31-16)26-32(28,29)19-13-11-17(12-14-19)24-23(27)20-9-5-6-10-21(20)30-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZZLAACWUZYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide typically involves multiple steps:

    Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 5-methylisoxazole ring.

    Attachment of the sulfamoyl group: The sulfamoyl group is introduced to the isoxazole ring through a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide.

    Coupling with the phenyl ring: The intermediate product is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the phenoxybenzamide moiety: The final step involves the formation of the phenoxybenzamide moiety through an amide bond formation reaction using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors or signaling pathways, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in the substituents attached to the benzamide or sulfamoyl groups, which modulate physicochemical and biological properties. Key examples include:

Compound Name Key Substituents Biological Activity Reference
N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)-2-Phenoxybenzamide Phenoxybenzamide core Antimicrobial, urease inhibition
5-Cyano-4-(4-Methoxyphenyl)-6-Thioxo-1,6-Dihydropyridine-3-Carboxamide (Compound 5, ) Cyano, methoxyphenyl, thioxo-pyridine Antioxidant, antimicrobial (65% yield, mp 208–210°C)
4-Methyl-3-Phenyl-2-Thioxo-Dihydrothiazole-5-Carboxamide (Compound 7, ) Thioxo-thiazole, phenyl Antimicrobial (55% yield, mp 169–171°C)
2-((2,3-Dimethylphenyl)Amino)-N-(4-Sulfamoylphenyl)Benzamide (Compound 12, ) Dimethylphenyl, benzamide Urease inhibition (70.8% yield, mp 202–210°C)
5-Chloro-N-(4-(N-(3-Fluorophenyl)Sulfamoyl)Phenethyl)Salicylamide (Compound 30, ) Chloro, fluorophenyl, salicylamide PD-L1 inhibition (57.152% activity)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., Compound 30, ) enhance enzyme inhibition (e.g., PD-L1) by increasing electrophilicity .
  • Thione/Thiol Tautomerism : Thioxo groups in pyridine or thiazole derivatives (e.g., Compounds 5 and 7, ) stabilize tautomeric forms, improving redox activity for antioxidant applications .
  • Aromatic Substitutions: Phenoxy or phenyl groups (e.g., target compound) enhance membrane permeability, critical for antimicrobial action .

Physicochemical Properties

Property Target Compound (Estimated) Compound 5 () Compound 7 () Compound 12 ()
Melting Point (°C) 170–180 (analog-based estimate) 208–210 169–171 202–210
Yield (%) ~70 (analog-based estimate) 65 55 70.8
Solubility Low (lipophilic phenoxy group) Moderate (polar cyano group) Low (thiazole core) Low (dimethylphenyl)

Spectroscopic Signatures :

  • IR : Absence of νC=O (~1660 cm⁻¹) in triazole derivatives confirms cyclization , while νS-H (~2500 cm⁻¹) absence in thione tautomers validates structural stability .
  • NMR : Aromatic protons in the 6.5–8.5 ppm range confirm benzamide and sulfonamide connectivity .

Biological Activity

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of sulfamoyl derivatives, which have been studied for their pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 21312-10-7

The structure includes a 5-methylisoxazole moiety attached to a sulfamoyl group, which is known for its role in enhancing the biological activity of various compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases : Recent studies have shown that sulfamoyl derivatives can selectively inhibit carbonic anhydrases (CAs), particularly CA IX and XII, which are implicated in tumor growth and metastasis. This inhibition leads to decreased tumor cell proliferation and enhanced apoptosis in cancer cells .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. The sulfamoyl group is known to interfere with bacterial folate synthesis, thus exhibiting antibacterial effects similar to traditional sulfonamide antibiotics.
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Isoxazole Ring : The initial step typically involves the reaction of 5-methylisoxazole with appropriate reagents to form the isoxazole moiety.
  • Sulfamoylation : The introduction of the sulfamoyl group is achieved through nucleophilic substitution reactions.
  • Coupling Reaction : Finally, the compound is coupled with 2-phenoxybenzamide to yield the final product.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study published in 2022 demonstrated that new sulfamethoxazole derivatives, including compounds similar to this compound, exhibited significant cytotoxic activity against cancer cell lines .
  • Another research article focused on the synthesis and characterization of related compounds, noting their high solubility and potential as therapeutic agents in treating bacterial infections .

Data Table: Biological Activities

Activity TypeObservations/ResultsReference
AntimicrobialEffective against multiple bacterial strains
Carbonic Anhydrase InhibitionSelective inhibition leading to reduced tumor growth
AntioxidantDemonstrated protective effects against oxidative stress

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamide, and what are their optimized reaction conditions?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving sulfonamide coupling and benzamide formation. For example:

  • Step 1 : Preparation of the sulfonamide intermediate (e.g., 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) using sulfonyl chloride and 5-methylisoxazol-3-amine under anhydrous conditions .
  • Step 2 : Coupling with 2-phenoxybenzoyl chloride via nucleophilic acyl substitution. describes refluxing in dry DMF or THF with a base (e.g., triethylamine) for 6–12 hours, achieving yields of 65–75% .
  • Purification : Recrystallization from ethanol or methanol is critical to remove unreacted starting materials .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., δ 2.26 ppm for the methyl group on isoxazole) and aromatic ring coupling patterns (J values for ortho/meta protons) .
  • IR Spectroscopy : Confirms functional groups (amide C=O at ~1660 cm⁻¹, sulfonamide S=O at 1164 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 406.0259 for a related analog) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., C 45.70%, S 15.25% in ) .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial potential?

  • Methodological Answer :

  • Broth Microdilution Assay : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Zone of Inhibition Tests : Agar diffusion assays with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) .
  • Positive Controls : Compare with sulfamethoxazole or ciprofloxacin to benchmark activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or isoxazole rings) influence its biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Chlorine or nitro substituents on the benzamide enhance antimicrobial activity by increasing electrophilicity and target binding (e.g., MIC reduction from 64 µg/mL to 16 µg/mL in ) .
  • Methoxy Groups : Improve solubility and biofilm penetration, as seen in analogs with 4-methoxyphenyl moieties () .
  • Thiadiazole vs. Isoxazole : Replacing the isoxazole with a thiadiazole () alters steric bulk, impacting enzyme inhibition (e.g., DHPS binding) .

Q. What computational strategies are employed to predict its target binding modes and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with dihydropteroate synthase (DHPS). Key residues (e.g., Arg63, Phe31) form hydrogen bonds and hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes () .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Use CLSI/M7-A9 guidelines for MIC determination to minimize protocol variability .
  • Purity Validation : HPLC (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating impurities as confounding factors .
  • Structural Confirmation : Single-crystal X-ray diffraction () resolves ambiguities in stereochemistry or tautomerism .

Q. What is the evidence for its potential off-target effects or toxicity in eukaryotic cells?

  • Methodological Answer :

  • Cytotoxicity Assays : MTT or resazurin-based viability tests on mammalian cell lines (e.g., HEK293) show selectivity indices (IC50/MIC) >10 for antimicrobial analogs .
  • Enzyme Profiling : Screen against human carbonic anhydrase isoforms to assess off-target inhibition risks (e.g., Ki > 1 µM indicates low affinity) .
  • Metabolic Stability : Microsomal incubation (e.g., rat liver S9 fraction) evaluates susceptibility to cytochrome P450 degradation .

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